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Executive Summary

Sirtuins, a class of NAD*-dependent histone deacetylases (HDACS), have emerged as
significant targets in therapeutic research, particularly in oncology.[1][2][3][4] Sirtuin 1 (SIRT1)
and Sirtuin 2 (SIRT2) are frequently overexpressed in various cancers, contributing to tumor
progression and survival by deacetylating key tumor suppressor proteins and histones.[5][6]
Salermide, a reverse amide compound, has been identified as a potent dual inhibitor of both
SIRT1 and SIRT2.[1][7][8][9][10] This technical guide provides an in-depth overview of
Salermide, consolidating its chemical properties, mechanism of action, quantitative efficacy,
and relevant experimental methodologies. The data presented herein underscores Salermide's
potential as a cancer-specific pro-apoptotic agent, warranting further investigation in drug
development pipelines.

Chemical and Physical Properties

Salermide (N-{3-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-
propionamide) is a synthetic small molecule derived from sirtinol.[1][7] Its chemical structure
features a reverse amide linkage, which contributes to its enhanced inhibitory activity compared
to its parent compound.[7]
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Property Value Reference

N-[3-[[(2-hydroxy-1-
) naphthalenyl)methylene]amino
Chemical Name [11][12]
Jphenyl]-a-methyl-

benzeneacetamide

CAS Number 1105698-15-4 [11][12][13]
Molecular Formula C26H22N202 [11][12][13]
Molecular Weight 394.5 g/mol [8][11]
Purity >98% [11]
Appearance Lyophilized powder 9]

N DMSO: 30 mg/mL; DMF: 30
Solubility [11]

mg/mL

Store at 4°C for short-term,
Storage [12]
-20°C for long-term

Mechanism of Action

Salermide exerts its anti-tumor effects primarily through the dual inhibition of SIRT1 and
SIRT2.[1][7][8] This inhibition leads to the hyperacetylation of various downstream targets,
triggering cell death pathways specifically in cancer cells while largely sparing normal cells.[5]
[71[8][10]

Direct Sirtuin Inhibition

Salermide functions as a non-covalent inhibitor, likely binding to the active site of SIRT1 and
SIRT2 to block substrate access.[6] Docking studies suggest that Salermide’s reverse amide
structure allows for a critical polar interaction between its carbonyl group and the side chain of
glutamine residue 167 (GIn167) in the SIRTZ2 active site, an interaction absent with sirtinol,
which may account for its superior potency.[14]

Downstream Cellular Effects
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The inhibition of SIRT1 and SIRT2 by Salermide initiates several downstream events that
culminate in apoptosis:

o Reactivation of Pro-apoptotic Genes: SIRT1 epigenetically silences tumor suppressor and
pro-apoptotic genes in cancer cells through histone deacetylation (specifically H4K16).[7]
Salermide treatment inhibits this activity, leading to the re-expression of key apoptotic genes
such as CASP8, TNF, TNFRS10B (TRAIL-R2/DRS5), and PUMA.[14]

e p53 Acetylation and Activation: The tumor suppressor protein p53 is a well-established target
for deacetylation by both SIRT1 and SIRT2.[15][16][17][18] Inhibition by Salermide leads to
hyperacetylation of p53 at lysine 382 (K382), which stabilizes and activates the protein,
promoting the transcription of its target genes and inducing apoptosis.[15][17] Notably, some
studies suggest the pro-apoptotic effect can be p53-independent in certain cell lines,
indicating multiple modes of action.[1][7] However, other research highlights that functional
p53 is essential for Salermide-induced apoptosis and that combined inhibition of both SIRT1
and SIRT2 is required to induce p53 acetylation and cell death.[15][17][19]

» ER Stress and DR5 Upregulation: Salermide has been shown to induce endoplasmic
reticulum (ER) stress, triggering the ATF4-ATF3-CHOP signaling axis.[20] This pathway
leads to the significant upregulation of Death Receptor 5 (DR5), enhancing the extrinsic
apoptosis pathway.[6][20]

o Tubulin Hyperacetylation: SIRT2 is a primary cytoplasmic deacetylase for a-tubulin.[4]
Salermide treatment results in the hyperacetylation of tubulin.[15] While some reports
suggest Salermide-induced apoptosis is independent of global tubulin acetylation, others
show a correlation, indicating this may be a cell-context-dependent mechanism.[1][14][15]

Signaling Pathway Diagrams
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Caption: Salermide inhibits SIRT1/SIRTZ2, increasing acetylation of p53 and histones, leading
to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b610667?utm_src=pdf-body-img
https://www.benchchem.com/product/b610667?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed
[pubmed.ncbi.nim.nih.gov]

2. SIRT1 and SIRT2: emerging targets in neurodegeneration - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases
[frontiersin.org]

5. The apoptotic effects of sirtuinl inhibitor on the MCF-7 and MRC-5 cell lines - PMC
[pmc.ncbi.nlm.nih.gov]

6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nim.nih.gov]
7. researchgate.net [researchgate.net]

8. selleckchem.com [selleckchem.com]

9. Salermide | Cell Signaling Technology [cellsignal.com]

10. axonmedchem.com [axonmedchem.com]

11. caymanchem.com [caymanchem.com]

12. Salermide|SIRT1/2 inhibitor|cas 1105698-15-4 [dcchemicals.com]
13. Buy Salermide | 1105698-15-4 | >98% [smolecule.com]

14. researchgate.net [researchgate.net]

15. aacrjournals.org [aacrjournals.org]

16. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nim.nih.gov]
17. aacrjournals.org [aacrjournals.org]

18. researchgate.net [researchgate.net]

19. [PDF] SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both
SIRT1 and SIRT2 | Semantic Scholar [semanticscholar.org]

20. BioKB - Publication [biokb.lcsb.uni.lu]

To cite this document: BenchChem. [Salermide as a SIRT1/SIRT2 Inhibitor: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610667#salermide-as-a-sirt1-sirt2-inhibitor]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19060927/
https://pubmed.ncbi.nlm.nih.gov/19060927/
https://pubmed.ncbi.nlm.nih.gov/23417962/
https://pubmed.ncbi.nlm.nih.gov/23417962/
https://www.researchgate.net/publication/235650103_SIRT1_and_SIRT2_emerging_targets_in_neurodegeneration
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.585821/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.585821/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3764679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3764679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384657/
https://www.researchgate.net/publication/24039739_Salermide_a_Sirtuin_inhibitor_with_a_strong_cancer-specific_proapoptotic_effect
https://www.selleckchem.com/products/salermide.html
https://www.cellsignal.com/products/activators-inhibitors/salermide/31699
https://www.axonmedchem.com/2704-salermide
https://www.caymanchem.com/product/13178/salermide
https://dcchemicals.com/product_show-Salermide.html
https://www.smolecule.com/products/s542331
https://www.researchgate.net/publication/23627994_Salermide_a_Sirtuin_inhibitor_with_a_strong_cancer-specific_proapoptotic_effect
https://aacrjournals.org/mct/article/9/4/844/93775/SIRT-Inhibitors-Induce-Cell-Death-and-p53
https://pmc.ncbi.nlm.nih.gov/articles/PMC3764473/
https://aacrjournals.org/mct/article-pdf/9/4/844/1887403/844.pdf
https://www.researchgate.net/figure/Downstream-targets-and-cellular-functions-of-SIRT1-SIRT1-regulates-a-variety-of_fig1_49718738
https://www.semanticscholar.org/paper/SIRT-Inhibitors-Induce-Cell-Death-and-p53-through-Peck-Chen/3541ad713714873e30508774b9075d0257bb78d1
https://www.semanticscholar.org/paper/SIRT-Inhibitors-Induce-Cell-Death-and-p53-through-Peck-Chen/3541ad713714873e30508774b9075d0257bb78d1
https://biokb.lcsb.uni.lu/publications/e0c404f4-bbdc-11e5-9b9d-001a4ae51247
https://www.benchchem.com/product/b610667#salermide-as-a-sirt1-sirt2-inhibitor
https://www.benchchem.com/product/b610667#salermide-as-a-sirt1-sirt2-inhibitor
https://www.benchchem.com/product/b610667#salermide-as-a-sirt1-sirt2-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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